molecular formula C14H11ClO2 B3055025 (4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone CAS No. 6279-05-6

(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone

Cat. No.: B3055025
CAS No.: 6279-05-6
M. Wt: 246.69 g/mol
InChI Key: GANGXBRARYTWTE-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone is an organic compound with the molecular formula C14H11ClO2. It is a type of benzophenone derivative, characterized by the presence of a chlorophenyl group and a hydroxy-methylphenyl group attached to a central carbonyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-5-methylbenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as montmorillonite K-10 clay can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antifungal, antibacterial, and anticancer properties.

    Medicine: Investigated as a potential core steroid sulfatase (STS) inhibitor, which could have therapeutic applications in hormone-dependent cancers.

    Industry: Utilized in the formulation of sunscreen lotions for UVA protection.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
  • (4-Chlorophenyl)(2-hydroxyphenyl)methanone
  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone

Uniqueness

(4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone is unique due to the specific positioning of the chlorophenyl and hydroxy-methylphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-chlorophenyl)-(2-hydroxy-5-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-2-7-13(16)12(8-9)14(17)10-3-5-11(15)6-4-10/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANGXBRARYTWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279055
Record name 4'-Chloro-2-hydroxy-5-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6279-05-6
Record name NSC11166
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Chloro-2-hydroxy-5-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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